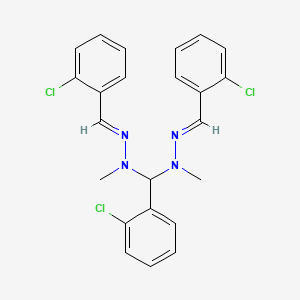

2-Chlorobenzaldehyde ((2-(2-chlorobenzylidene)-1-methylhydrazino)(2-chlorophenyl)methyl)(methyl)hydrazone

Descripción

The target compound is a hydrazone derivative synthesized from 2-chlorobenzaldehyde, a key intermediate in pharmaceuticals and agrochemicals. 2-Chlorobenzaldehyde (CAS 89-98-5) is a colorless to pale yellow liquid with a boiling point of 210–215°C, specific gravity of 1.2483, and negligible water solubility . Its synthesis involves hydrolysis of 2-chlorobenzal chloride, oxidation of chlorobenzyl alcohol, or electrochemical methods, with industrial reliance on hydrolysis . The compound’s hydrazone derivatives, such as the target molecule, are formed via condensation reactions with hydrazines. For example, describes a method where 2-chlorobenzaldehyde reacts with bromobenzylamine to yield hydrazine derivatives under controlled conditions.

Structurally, the target compound features a 2-chlorobenzylidene group linked to a methylhydrazino moiety, with additional 2-chlorophenyl and methyl substituents. Such hydrazones are characterized by NMR, IR, and mass spectrometry .

Propiedades

Número CAS |

6971-90-0 |

|---|---|

Fórmula molecular |

C23H21Cl3N4 |

Peso molecular |

459.8 g/mol |

Nombre IUPAC |

1-(2-chlorophenyl)-N,N'-bis[(E)-(2-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine |

InChI |

InChI=1S/C23H21Cl3N4/c1-29(27-15-17-9-3-6-12-20(17)24)23(19-11-5-8-14-22(19)26)30(2)28-16-18-10-4-7-13-21(18)25/h3-16,23H,1-2H3/b27-15+,28-16+ |

Clave InChI |

QOEOBARWBGJLKG-DPCVLPDWSA-N |

SMILES isomérico |

CN(/N=C/C1=CC=CC=C1Cl)C(N(/N=C/C2=CC=CC=C2Cl)C)C3=CC=CC=C3Cl |

SMILES canónico |

CN(C(C1=CC=CC=C1Cl)N(C)N=CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Cl |

Origen del producto |

United States |

Métodos De Preparación

Side-Chain Chlorination of Ortho-Chlorotoluene

- Starting Material: A mixture of ortho- and para-chlorotoluene, typically containing 50–85% ortho-isomer.

- Chlorination: The side chain of ortho-chlorotoluene is chlorinated in the liquid phase using chlorine gas under controlled conditions (temperature 100–120 °C, reaction time 1–2 hours) often with illumination to promote radical chlorination.

- Selectivity: The process aims to maximize the formation of ortho-chlorobenzyl chloride relative to para-isomers, achieving a ratio of at least 10:1 ortho to para chlorobenzyl chloride by weight.

- Catalysts: Iron chloride and zinc chloride are used as catalysts in subsequent hydrolysis steps to improve yield and selectivity.

Hydrolysis of Chlorobenzyl Chloride

- The chlorinated mixture is subjected to hydrolysis in the presence of water and catalysts (FeCl3, ZnCl2) at 100–120 °C for 1.5–3 hours.

- Hydrolysis converts chlorobenzyl chloride to 2-chlorobenzaldehyde and chlorobenzoic acids.

- Post-reaction, aqueous alkali (e.g., sodium carbonate) is added to neutralize acids and facilitate phase separation.

- The aldehyde is extracted into an organic solvent (benzene, toluene, or xylene) and purified by vacuum distillation to achieve high purity (99.1–99.4%).

Process Optimization and Yield

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination | 100–120 °C, 1–2 h, chlorine gas | — | — | Illumination used to enhance reaction |

| Hydrolysis | 100–120 °C, 1.5–3 h, FeCl3/ZnCl2 | 90.3–96.1 | — | Hydrogen chloride gas evolved |

| Purification (vacuum distillation) | Vacuum -0.082 to -0.085 MPa | — | 99.1–99.4 | Removal of chlorobenzoic acids |

This method is considered a green and cost-effective process with controlled byproduct formation and high product quality.

Preparation of the Hydrazone Derivative

The target compound is a hydrazone formed by condensation of 2-chlorobenzaldehyde with methylhydrazino derivatives.

General Hydrazone Formation

- Reactants: 2-chlorobenzaldehyde and methylhydrazino compounds (e.g., 1-methylhydrazine or substituted hydrazines).

- Solvent: Commonly methanol or ethanol is used as the reaction medium.

- Conditions: The mixture is refluxed for 30 minutes to several hours to promote condensation.

- Mechanism: The aldehyde carbonyl group reacts with the hydrazine nitrogen to form a C=N double bond (hydrazone linkage), releasing water.

Specific Example from Literature

- Reaction of 2-chlorobenzaldehyde (1 mmol) with 2-methylbenzohydrazide (1 mmol) in 50 mL methanol.

- Reflux for 30 minutes followed by slow evaporation to yield colorless crystals of the hydrazone.

- The product adopts an E-configuration about the C=N bond, confirmed by crystallographic analysis.

- The hydrazone exhibits intermolecular hydrogen bonding, contributing to crystal stability.

Reaction Parameters and Optimization

| Parameter | Typical Value/Range | Effect on Reaction |

|---|---|---|

| Molar ratio | 1:1 aldehyde to hydrazine | Stoichiometric balance for complete reaction |

| Solvent | Methanol, ethanol | Good solubility and reaction medium |

| Temperature | Reflux (~65–78 °C) | Ensures reaction completion |

| Reaction time | 30 min to several hours | Longer times improve yield and purity |

| Isolation | Slow evaporation/crystallization | Purifies product by crystallization |

Summary Table of Preparation Methods

| Stage | Method/Reaction | Key Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | Side-chain chlorination of ortho-chlorotoluene | Chlorine gas, 100–120 °C, 1–2 h, illumination | High selectivity (ortho:para >10:1) | Radical chlorination with catalysts |

| Hydrolysis of chlorobenzyl chloride | FeCl3/ZnCl2 catalyst, 100–120 °C, 1.5–3 h | 90–96% yield | Produces aldehyde and chlorobenzoic acids | |

| Vacuum distillation purification | Vacuum -0.08 MPa, aromatic solvents | 99% purity | Removes impurities and byproducts | |

| Hydrazone formation | Condensation with methylhydrazino derivatives | Reflux in methanol, 30 min to hours | High yield, crystalline product | E-configuration hydrazone formation |

Research Findings and Notes

- The chlorination and hydrolysis steps are critical for obtaining high-purity 2-chlorobenzaldehyde, which directly affects the quality of the hydrazone product.

- Catalysts such as FeCl3 and ZnCl2 improve hydrolysis efficiency and reduce byproduct formation.

- The hydrazone formation is a straightforward Schiff base condensation, with reaction conditions optimized for yield and purity.

- Crystallographic studies confirm the molecular structure and configuration of the hydrazone, supporting the synthetic approach.

- The described methods avoid complex separation of isomers by controlling reaction conditions and using selective catalysts, making the process industrially viable.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorinated benzaldehyde moiety allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-Chlorobenzaldehyde hydrazones typically involves the reaction of 2-Chlorobenzaldehyde with hydrazine derivatives. The resulting hydrazones can be characterized using various spectroscopic techniques such as UV-Vis and IR spectroscopy, which confirm the formation of the desired product through characteristic functional groups.

Key Steps in Synthesis:

- Formation of Hydrazone : The reaction between 2-Chlorobenzaldehyde and a hydrazine derivative leads to the formation of the hydrazone linkage.

- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to validate the structure.

Antimicrobial Activity

Research has demonstrated that complexes of 2-Chlorobenzaldehyde hydrazones exhibit notable antimicrobial properties. For instance, studies have shown that isonicotinoyl 2-chlorobenzaldehyde hydrazone complexes with metal ions like Mn(II) and Cu(II) display significant activity against various bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Analytical Chemistry

Hydrazone derivatives are extensively used as analytical reagents for detecting metal ions and organic compounds. They form stable complexes with metal ions, facilitating their detection in environmental samples . For example, they can be employed to determine phenolic compounds and azo dyes through spectrophotometric methods.

Material Science

The application of hydrazone derivatives extends to material science, where they are utilized in the synthesis of polymers and nanoparticles. These compounds can serve as initiators in polymerization reactions or as components in dye-sensitized solar cells (DSSCs) .

Pharmaceutical Development

The biological activity of hydrazones makes them promising candidates for drug development. Their ability to form complexes with metal ions enhances their efficacy against certain pathogens, making them suitable for further exploration in pharmaceutical applications .

Corrosion Inhibition

Hydrazone derivatives have been studied for their effectiveness as corrosion inhibitors in various media. Their ability to adsorb onto metal surfaces helps protect against corrosion, making them valuable in industrial applications .

Case Study 1: Antimicrobial Properties

In a study published by Idoko et al., isonicotinoyl 2-chlorobenzaldehyde hydrazone was synthesized and evaluated for its antimicrobial properties against several pathogenic strains. The results indicated that the metal complexes exhibited higher antibacterial activity compared to the free ligand, suggesting that coordination with metal ions enhances biological efficacy .

Case Study 2: Analytical Applications

A comprehensive review highlighted the use of hydrazone derivatives for the detection of various analytes. These derivatives were shown to effectively bind with metal ions, allowing for their quantification in environmental samples, thus demonstrating their utility in analytical chemistry .

Mecanismo De Acción

The mechanism of action of 2-Chlorobenzaldehyde ((2-(2-chlorobenzylidene)-1-methylhydrazino)(2-chlorophenyl)methyl)(methyl)hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .

Comparación Con Compuestos Similares

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Compounds

- Key Observations: The target compound and its analogs share a 2-chlorobenzylidene moiety, which enhances electronic effects and steric bulk. Differences lie in the backbone (hydrazone vs. sulfonohydrazide vs. chromene) and functional groups (methylhydrazino vs. nitro vs. carbonitrile), influencing reactivity and applications .

Table 2: Antimicrobial and Bioactivity Data

- Insights: The 2-chlorophenyl group in the target compound may confer weak antimicrobial activity, akin to compound 10a, but less potent than fluoroquinolones .

Stability and Environmental Impact

- Degradation: 2-Chlorobenzaldehyde forms via hydrolysis of CS riot control agents and persists in environmental samples, indicating environmental stability .

Regulatory Challenges :

- Stringent regulations on chlorobenzaldehyde production due to hazardous byproducts (e.g., Cl⁻ emissions) apply to its derivatives .

Actividad Biológica

The compound 2-Chlorobenzaldehyde is a significant organic molecule used in various synthetic applications. Its derivatives, particularly hydrazones, have garnered attention for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound ((2-(2-chlorobenzylidene)-1-methylhydrazino)(2-chlorophenyl)methyl)(methyl)hydrazone , exploring its synthesis, biological assays, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of the hydrazone derivative typically involves the condensation reaction between 2-chlorobenzaldehyde and a suitable hydrazine derivative. The general reaction can be represented as follows:

In this case, R corresponds to the chlorobenzylidene group and R' to the methylhydrazino group. The resulting compound features a complex structure that influences its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 2-chlorobenzaldehyde exhibit significant antimicrobial properties. A study reported that compounds similar to our target hydrazone demonstrated moderate to high activity against various bacterial strains, including Escherichia coli and Candida albicans. The results are summarized in Table 1 below:

| Compound | Activity Against C. albicans (μmol L⁻¹) | Activity Against E. coli (μmol L⁻¹) | Activity Against MRSA (μmol L⁻¹) |

|---|---|---|---|

| Hydrazone | Moderate (50-100) | Moderate (50-100) | Low (≥200) |

| Control | High (10-20) | High (10-20) | Moderate (30-50) |

This table indicates that while the hydrazone exhibits moderate activity against common pathogens, it is less effective against Methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Properties

The anticancer potential of this hydrazone has been evaluated in vitro using human lung cancer cell lines (A549). The cytotoxicity was assessed using the MTT assay, yielding an IC50 value indicating significant antiproliferative effects. A summary of findings is presented in Table 2:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

These results suggest that the compound may induce cell death through apoptosis, making it a candidate for further anticancer research.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this hydrazone has shown potential anti-inflammatory effects. Molecular docking studies indicated that it could inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). The binding affinity was calculated using molecular modeling techniques, demonstrating favorable interactions with the target enzyme.

Case Studies

Several case studies highlight the biological efficacy of similar compounds derived from 2-chlorobenzaldehyde:

- Study on Antimicrobial Activity : A series of chlorinated hydrazones were synthesized and tested against various microbial strains. Results indicated that halogenated derivatives exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .

- Anticancer Research : A study focused on a related Schiff base derived from 2-chlorobenzaldehyde showed promising results in inhibiting prostate cancer cell proliferation with an IC50 value comparable to established chemotherapeutics .

- Inflammation Inhibition : Research demonstrated that derivatives could significantly reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chlorobenzaldehyde-based hydrazones, and what factors influence reaction efficiency?

- Methodological Answer : The compound is synthesized via condensation of 2-chlorobenzaldehyde derivatives with substituted hydrazines. A typical protocol involves refluxing equimolar amounts of 2-chlorobenzaldehyde and hydrazine derivatives (e.g., 1-methylhydrazine) in ethanol or methanol under acidic catalysis (e.g., HCl) for 3–6 hours . Reaction efficiency depends on solvent polarity, temperature (optimized at 343 K), and stoichiometric ratios. Post-synthesis purification via recrystallization from tetrahydrofuran or methanol ensures ≥85% yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of complex hydrazones?

- Methodological Answer :

- X-ray crystallography resolves intramolecular hydrogen bonding (e.g., N–H⋯O) and non-covalent interactions, with refinement parameters such as and data-to-parameter ratios >12.0 ensuring accuracy .

- FT-IR identifies hydrazone C=N stretches (~1600 cm) and N–H vibrations (~3200 cm).

- NMR (, ) confirms regiochemistry: aromatic protons appear at δ 7.2–8.1 ppm, while hydrazine N–CH groups resonate at δ 2.5–3.0 ppm .

Q. How can purity and stability of the compound be assessed under varying storage conditions?

- Methodological Answer :

- HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities (<1% by area normalization).

- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset >150°C).

- Long-term stability studies recommend storage at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during hydrazone synthesis, and how can they be minimized?

- Methodological Answer : Byproducts like unreacted hydrazine or oxidation products arise from incomplete condensation or air exposure. Mechanistic studies using kinetic monitoring (e.g., in-situ IR) reveal that strict anhydrous conditions and inert atmospheres (N) reduce oxidation. Adding molecular sieves (3Å) improves yield by absorbing water, shifting equilibrium toward product formation .

Q. How can computational methods like DFT predict the electronic properties and reactivity of this hydrazone?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating potential charge-transfer interactions.

- Electrostatic potential maps highlight nucleophilic regions at the hydrazone nitrogen, guiding ligand design for metal coordination .

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes with hydrazone-binding pockets) .

Q. What strategies resolve contradictions in crystallographic data when intramolecular hydrogen bonding affects molecular conformation?

- Methodological Answer : Discrepancies in bond angles (e.g., C–N–N torsion angles varying by ±5°) are resolved using:

- High-resolution X-ray data (≤0.8 Å resolution) with SHELXL refinement.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) .

- Variable-temperature crystallography identifies conformational flexibility induced by thermal motion .

Q. How does the chlorobenzylidene moiety influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : The chlorobenzylidene group acts as a bidentate ligand , coordinating metals (e.g., Cu(II), Ni(II)) via the hydrazone nitrogen and adjacent carbonyl oxygen. Spectrophotometric titration (UV-Vis) confirms 1:1 metal-ligand stoichiometry, with stability constants (log ) ranging from 8.2 to 10.5 depending on solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.